N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its pharmacological potential, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activities, as the metal complexes can interact with biological targets such as enzymes and DNA. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and potentially disrupting biological processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both hydroxyl and nitro functional groups on the phenyl ring. These groups contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups with the pyridine-4-carbohydrazide moiety enhances its ability to form metal complexes and interact with biological targets .
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-10(2-1-3-11(12)17(20)21)8-15-16-13(19)9-4-6-14-7-5-9/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
UHZWNNSNEZEHAW-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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